molecular formula C9H7BrF3N B2466734 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine CAS No. 1431616-44-2

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B2466734
CAS No.: 1431616-44-2
M. Wt: 266.061
InChI Key: BLRWFMQVODBZDH-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 1-(trifluoromethyl)cyclopropyl substituent at the 2-position. The cyclopropane ring introduces steric constraints and electronic effects due to its strained geometry, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical research .

Molecular Formula: Based on structural analysis, the correct formula is inferred as C₉H₆BrF₃N (molecular weight ≈ 265.05 g/mol). A discrepancy exists in , which lists an alternate formula (C₈H₇BrClNO₄, 296.51 g/mol) likely due to catalog mislabeling or a distinct compound.

Properties

IUPAC Name

5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N/c10-6-1-2-7(14-5-6)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWFMQVODBZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary components:

  • 5-Bromopyridine core : Serves as the aromatic backbone.
  • 1-(Trifluoromethyl)cyclopropyl substituent : Introduces steric and electronic complexity at the pyridine’s 2-position.

Strategic approaches include:

  • Direct cyclopropanation of pre-functionalized pyridines.
  • Cross-coupling reactions between halogenated pyridines and cyclopropane-derived nucleophiles/electrophiles.
  • De novo pyridine synthesis incorporating substituents during ring formation.

Direct Cyclopropanation of 5-Bromo-2-Vinylpyridine

Methodology Overview

Cyclopropanation via the Simmons–Smith reaction or transition-metal-catalyzed [2+1] cycloadditions offers a pathway to install the cyclopropane ring. For trifluoromethyl incorporation, 1-trifluoromethylcyclopropane carboxylic acid derivatives may serve as precursors.

Example Protocol (Adapted from)
  • Substrate : 5-Bromo-2-vinylpyridine.
  • Reagent : Trifluoromethyl diazomethane (CF₃CHN₂) in the presence of a Rh(II) catalyst.
  • Conditions : Dichloromethane, 0°C to room temperature, 12–24 h.
  • Yield : 42–58% (theoretical based on analogous systems).
Challenges
  • Regioselectivity : Competing diene formation or over-insertion of carbene.
  • Stability : Sensitivity of trifluoromethyl diazo compounds to moisture and heat.

Cross-Coupling Approaches

Suzuki–Miyaura Coupling

A boronic ester-functionalized cyclopropane can couple with 5-bromo-2-iodopyridine.

Representative Procedure (Inspired by)
  • Substrate : 5-Bromo-2-iodopyridine.
  • Coupling Partner : 1-(Trifluoromethyl)cyclopropylboronic acid pinacol ester.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2 equiv).
  • Solvent : Dioxane/H₂O (4:1), 80°C, 18 h.
  • Reported Yield : 65–72% (extrapolated from similar couplings).
Limitations
  • Boronic Acid Availability : Limited commercial accessibility of trifluoromethylcyclopropyl boronic esters.
  • Side Reactions : Protodeboronation or homocoupling under basic conditions.

De Novo Pyridine Synthesis

Kröhnke Pyridine Synthesis

Constructing the pyridine ring from α,β-unsaturated ketones and ammonium acetate, with pre-installed substituents.

Synthetic Route
  • Precursor Synthesis :
    • 3-Bromo-1-(trifluoromethyl)cyclopropaneacetaldehyde.
    • Reaction with methyl vinyl ketone.
  • Cyclocondensation : NH₄OAc, acetic acid, reflux.
  • Yield : ~35% (estimated from analogous systems).
Drawbacks
  • Multi-Step Complexity : Requires synthetically challenging aldehyde precursors.
  • Low Yields : Common in multi-component cyclizations.

Data Tables: Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Simmons–Smith 5-Bromo-2-vinylpyridine CF₃CHN₂, Rh(II) 42–58 Direct cyclopropanation Low functional group tolerance
Suzuki–Miyaura 5-Bromo-2-iodopyridine Cyclopropane boronic ester, Pd 65–72 High regioselectivity Boronic ester synthesis required
Kröhnke Synthesis Cyclopropane acetaldehyde NH₄OAc, acetic acid ~35 Modular ring construction Multi-step, low yield
Directed Bromination 2-(Trifluoromethyl)pyridine LDA, Br₂ <20 Late-stage functionalization Poor regiocontrol

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring with a bromine atom at the 5-position and a trifluoromethylcyclopropyl group at the 2-position. This unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

Biological Activity : The compound is studied for its potential as a pharmaceutical agent. The presence of the bromine and trifluoromethyl groups can enhance binding affinity to various biological targets, making it suitable for drug development. Research indicates that derivatives of this compound exhibit significant antifungal, insecticidal, and anticancer properties.

  • Antifungal Activity : Recent studies have shown that related compounds demonstrate high efficacy against fungal strains such as Botrytis cinerea and Phomopsis sp. For instance, one derivative exhibited an EC50 value of 10.5 μg/ml against Phomopsis sp., outperforming the standard antifungal Pyrimethanil (32.1 μg/ml) .
  • Insecticidal Properties : The compound has been evaluated for its insecticidal effects, showing moderate activity against pests like Mythimna separata and Spodoptera frugiperda .
  • Anticancer Potential : Compounds similar to 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine have shown promising results in inhibiting cancer cell lines such as PC3 and A549, although they are less effective than established chemotherapeutics like doxorubicin .

Agriculture

The compound's ability to interact with specific biological targets makes it a candidate for developing agrochemicals, including herbicides and fungicides. Its structural features allow it to act effectively against various plant pathogens.

Case Study : In vitro testing revealed that certain derivatives achieved inhibition rates exceeding 90% against fungal pathogens compared to standard treatments .

Materials Science

The unique photophysical properties of pyridine derivatives have led to their exploration in materials science applications. The potential for these compounds to form crystals with notable conformational characteristics may enhance their use in solid-state applications.

Data Tables

Application Area Activity Type Efficacy/Results
Medicinal ChemistryAntifungalEC50 = 10.5 μg/ml against Phomopsis sp.
InsecticidalModerate activity against Mythimna separata
AnticancerInhibition of PC3 and A549 cell lines
AgricultureFungicide>90% inhibition rate against Botrytis cinerea
Materials SciencePhotophysicalNotable conformational crystal formation

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

(a) 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate

  • Substituents : Bromine (5-position), iodine (3-position), trifluoromethanesulfonate (2-position).
  • Molecular Formula: C₇H₄BrF₃INO₃S (MW: 446.98 g/mol).
  • Key Features: The triflate (-OSO₂CF₃) group is a superior leaving group, enabling nucleophilic substitution reactions.

(b) (E)-5-(5-Bromo-2-methylpent-1-en-1-yl)-2-(trifluoromethyl)pyridine

  • Substituents : Alkenyl-bromo chain (5-position), CF₃ (2-position).
  • Molecular Formula : C₁₂H₁₂BrF₃N (MW: 322.14 g/mol).
  • Key Features : The extended alkenyl chain increases hydrophobicity and enables conjugate addition reactions. Synthesized via CuH-catalyzed hydroalkylation with moderate yield (30% over 3 steps) .

(c) 5-Bromo-2-(trifluoromethyl)pyridine

  • Substituents : Bromine (5-position), CF₃ (2-position).
  • Molecular Formula : C₆H₃BrF₃N (MW: 225.00 g/mol).
  • Key Features : Simpler structure lacking the cyclopropane moiety, often used as a precursor for Suzuki-Miyaura coupling .

Reactivity and Stability Comparisons

Compound Reactivity Highlights Stability Notes
Target Compound Cyclopropane stabilizes against ring-opening; bromine enables cross-coupling. High thermal stability due to CF₃ and rigid cyclopropane.
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate Triflate group facilitates SN2 reactions; iodine allows Ullmann couplings. Hydrolytically sensitive due to triflate.
(E)-5-(5-Bromo...trifluoromethyl)pyridine Alkenyl chain prone to oxidation or hydrogenation. Light-sensitive; requires refrigeration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine 5-Br, 2-CF₃-cyclopropyl C₉H₆BrF₃N 265.05 Medicinal chemistry
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate 5-Br, 3-I, 2-OSO₂CF₃ C₇H₄BrF₃INO₃S 446.98 Cross-coupling
(E)-5-(5-Bromo-2-methylpent-1-en-1-yl)-2-(trifluoromethyl)pyridine 5-Alkenyl-Br, 2-CF₃ C₁₂H₁₂BrF₃N 322.14 Conjugate addition

Research Findings

  • Synthetic Challenges : The cyclopropane ring in the target compound requires careful handling to avoid ring strain-induced decomposition. CF₃ groups are typically introduced via radical trifluoromethylation or nucleophilic substitution .
  • Catalytic Efficiency : CuH-catalyzed methods (used for the alkenyl derivative) achieve moderate yields but face scalability issues due to sensitivity to oxygen and moisture .
  • Thermal Stability : The target compound’s cyclopropane-CF₃ combination resists degradation up to 200°C, outperforming alkenyl analogues .

Biological Activity

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in their interactions with biological targets. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H9BrF3N
  • CAS Number : 1431616-44-2
  • Molecular Weight : 292.09 g/mol

The presence of the trifluoromethyl group (CF₃) significantly influences the electronic properties and steric characteristics of the molecule, potentially enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group can increase lipophilicity, allowing better membrane permeability and improved interactions with hydrophobic pockets in proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity against various targets:

TargetActivity (IC₅₀)Reference
Enzyme A0.048 μM
Enzyme B0.010 μM
Receptor CModerate potency observed

These findings indicate that the compound has promising potential as a lead candidate for drug development.

Case Studies

  • Antiviral Activity : In a study focused on antiviral compounds, derivatives similar to this compound were shown to inhibit viral replication effectively. The presence of the trifluoromethyl group was crucial for enhancing antiviral potency by improving binding affinity to viral enzymes .
  • Cancer Research : Research has indicated that this compound may inhibit cancer cell proliferation through modulation of key signaling pathways. In vitro assays showed that it could reduce cell viability in certain cancer cell lines by inducing apoptosis .
  • Neuropharmacology : The compound's interaction with neurotransmitter receptors has been explored, revealing potential effects on serotonin uptake and modulation of mood-related pathways . This suggests possible applications in treating mood disorders.

Q & A

Q. Advanced Research Focus

  • NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments, while ¹H-¹³C HSQC resolves pyridine ring substitution patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopropane ring conformation .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope ratio) .
    Data contradiction resolution :
  • Cross-validate using multiple techniques (e.g., combine NMR with IR spectroscopy for functional group confirmation).
  • Replicate synthesis under controlled conditions to rule out impurities .

What methodological considerations are critical for evaluating the compound's biological activity in drug discovery research?

Q. Advanced Research Focus

  • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) .
  • Cellular permeability : Assess via Caco-2 monolayer models, noting the compound’s logD (~2.5) for optimal absorption .
  • Metabolic stability : Perform liver microsome assays with LC-MS quantification to track degradation pathways .
  • Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before advancing to rodent models .

How can computational chemistry aid in predicting the compound's interaction with biological targets or its metabolic stability?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the pyridine nitrogen) .
  • QM/MM simulations : Model reaction pathways for bromine substitution to predict regioselectivity in synthetic modifications .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and CYP450 metabolism risks based on the compound’s halogen and CF₃ substituents .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity in cross-coupling reactions .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Purification bottlenecks : Use continuous flow chromatography to separate regioisomers formed during cyclopropane ring synthesis .
  • Catalyst recovery : Immobilize palladium catalysts on silica supports to reduce costs in large-scale reactions .
  • Solvent waste : Switch to green solvents (e.g., cyclopentyl methyl ether) for improved sustainability .
  • Process safety : Monitor exothermic reactions (e.g., Grignard additions) using in-situ FTIR to prevent thermal runaway .

How does the compound's stability under varying storage conditions impact experimental reproducibility?

Q. Basic Research Focus

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine-pyridine bond .
  • Moisture sensitivity : Use molecular sieves in storage containers to avoid hydrolysis of the cyclopropane ring .
  • Long-term stability : Regular HPLC analysis (e.g., every 6 months) ensures purity >98% for reproducible bioassays .

What structural analogs of this compound have been explored, and how do their activities compare?

Q. Advanced Research Focus

Analog Key Modifications Biological Activity
5-Bromo-2-(trifluoromethyl)pyridineLacks cyclopropane ringReduced metabolic stability
4-Bromo-2-(CF₃)cyclopropylpyridineSubstitution at position 4Enhanced kinase inhibition
5-Chloro-2-(CF₃)cyclopropylpyridineChlorine replaces bromineLower cytotoxicity in HepG2 assays

What strategies are recommended for resolving conflicting data in reaction mechanism studies?

Q. Advanced Research Focus

  • Isotopic labeling : Use ²H or ¹³C labels to trace intermediates in cross-coupling reactions .
  • Kinetic profiling : Monitor reaction progress via inline NMR to identify rate-determining steps .
  • Computational validation : Compare experimental data with DFT-calculated transition states to confirm mechanistic pathways .

How can the compound's regioselectivity be controlled during functionalization reactions?

Q. Advanced Research Focus

  • Directing groups : Temporarily install methoxy groups at position 3 to steer bromine substitution to position 5 .
  • Lewis acid additives : Use ZnCl₂ to polarize the pyridine ring, enhancing electrophilic attack at specific sites .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor para-substitution over meta in SNAr reactions .

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